Podecdysone B

Description

Contextualization within Phytoecdysteroid Research

The study of Podecdysone B is best understood within the expansive landscape of phytoecdysteroid research, which gained significant momentum in the 1960s. This era was characterized by a surge in scientific curiosity surrounding the chemical defenses of plants against insect herbivores. The discovery that certain plants produced compounds that could mimic and disrupt the hormonal systems of insects opened up new avenues for both ecological and chemical research.

The initial discovery of ecdysone (B1671078), the insect molting hormone, from silkworm pupae in the 1950s laid the groundwork for this field. However, it was the subsequent identification of structurally similar compounds in plants, often in much higher concentrations, that truly catalyzed a wave of investigations. Researchers were driven by the prospect of discovering novel bioactive molecules with potential applications, as well as understanding the ecological significance of these compounds.

The 1960s saw the isolation and characterization of a number of pivotal phytoecdysteroids, which collectively shaped the understanding of this class of molecules. These discoveries were often near-simultaneous, with research groups around the world contributing to a rapidly growing body of knowledge.

| Phytoecdysteroid | Year of Reported Discovery/Isolation | Key Plant Source(s) |

|---|---|---|

| Ecdysone | 1954 (Insect), 1966 (Plant) | Pteridium aquilinum (Bracken fern) |

| 20-Hydroxyecdysone (B1671079) | 1966 | Podocarpus elatus, Polypodium vulgare |

| Ponasterone A | 1966 | Podocarpus nakaii |

| This compound | circa 1969 | Cyanotis arachnoidea |

Historical Perspective of this compound Discovery and Early Investigations

A pivotal moment in the early history of this compound was the elucidation of its chemical structure. In 1969, a significant contribution was made by M. N. Galbraith, D. H. S. Horn, E. J. Middleton, and R. J. Hackey, who published a paper on the structure of a new phytoecdysone, this compound. rsc.org Their work was instrumental in defining the molecular architecture of this compound.

The early investigations into this compound were conducted using the analytical techniques of the time. The process of isolating and characterizing natural products in the 1960s was a meticulous and often arduous task. Researchers relied heavily on various forms of chromatography to separate complex mixtures of plant extracts. Column chromatography, utilizing stationary phases such as alumina (B75360) and silica (B1680970) gel, was a primary method for the purification of individual compounds.

The structural determination of these complex steroid molecules was a significant challenge. While early forms of mass spectrometry were available, they often posed difficulties with polyhydroxylated steroids due to fragmentation and dehydration. Therefore, a combination of chemical degradation studies, spectroscopic methods like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and increasingly, nuclear magnetic resonance (NMR) spectroscopy, were employed to piece together the structural puzzle of molecules like this compound.

The naming of "Podecdysone" itself reflects the historical context of its discovery, with the prefix "Pod-" being linked to the Podocarpus genus, which was an early and rich source of many of the first-discovered phytoecdysteroids.

| Property | Detail |

|---|---|

| Molecular Formula | C27H44O7 |

| Molar Mass | 480.64 g/mol |

| Class | Phytoecdysteroid |

| Initial Plant Source | Cyanotis arachnoidea |

| Key Structural Elucidation | Galbraith, Horn, Middleton & Hackey (1969) rsc.org |

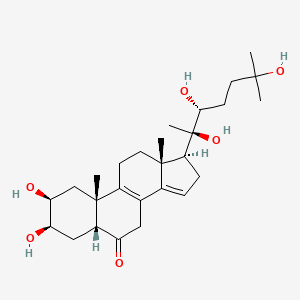

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5R,10S,13R,17S)-2,3-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-24(2,32)10-9-23(31)27(5,33)22-7-6-16-15-12-19(28)18-13-20(29)21(30)14-26(18,4)17(15)8-11-25(16,22)3/h6,18,20-23,29-33H,7-14H2,1-5H3/t18-,20+,21-,22-,23+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFMTBQZWMUASH-IILZZRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1=CCC2C(C)(C(CCC(C)(C)O)O)O)CC(=O)C4C3(CC(C(C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C(C1=CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331639 | |

| Record name | Podecdysone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-27-7 | |

| Record name | (2β,3β,5β,22R)-2,3,20,22,25-Pentahydroxycholesta-8,14-dien-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22612-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podecdysone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Podecdysone B

Plant Sources and Taxonomic Specificity

The presence of Podecdysone B and other phytoecdysteroids is not uniform across the plant kingdom, with concentrations varying significantly between species and even different parts of the same plant.

The Podocarpaceae family is a well-documented source of various phytoecdysteroids. This compound has been specifically isolated from Podocarpus nakaii, an endemic plant of Taiwan, and is also reported to be found in Podocarpus macrophyllus (Yew plum pine). While the related species Podocarpus elatus (Plum pine) is known to produce other ecdysteroids, such as podecdysone A and podecdysone C from its bark, the presence of this compound in this particular species is not explicitly documented in available research. conifers.org

Species within the Commelinaceae family are recognized as particularly rich sources of phytoecdysteroids. Cyanotis arachnoidea, a plant native to China, is one of the most significant sources, containing high concentrations of these compounds in its roots. researchgate.net Commercial extracts of this plant are produced on a large scale, and this compound is among the specific phytoecdysteroids isolated from this species.

This compound has also been identified in other diverse plant families. In the Amaranthaceae family, it has been found in the roots of Achyranthes bidentata. Another member of this family, Pfaffia iresinoides, known as Brazil ginseng, contains this compound 25-O-β-D-glucopyranoside, a glycoside derivative of the compound. Research on Niedenzuella multiglandulosa has led to the first identification of phytoecdysteroids within the Malpighiaceae family, although the specific presence of this compound was not detailed. wikipedia.org

Table 1: Documented Plant Sources of this compound

| Family | Species | Common Name | Compound Form |

|---|---|---|---|

| Podocarpaceae | Podocarpus nakaii | - | This compound |

| Podocarpaceae | Podocarpus macrophyllus | Yew plum pine | This compound |

| Commelinaceae | Cyanotis arachnoidea | - | This compound |

| Amaranthaceae | Achyranthes bidentata | - | This compound |

| Amaranthaceae | Pfaffia iresinoides | Brazil ginseng | This compound 25-O-β-D-glucopyranoside |

Biosynthetic Origin and Pathways of Phytoecdysteroids

The biosynthesis of phytoecdysteroids like this compound is a complex, multi-step process originating from basic precursor molecules within the plant cell.

Phytoecdysteroids are sterols chemically related to triterpenoids. Their biosynthesis begins with acetyl-CoA via the mevalonate (B85504) pathway, a fundamental process for producing sterol and steroid compounds in plants. nih.govnih.gov Key intermediates in this pathway include isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov

The condensation of these five-carbon units leads to the formation of squalene, which then undergoes cyclization to form sterol skeletons. nih.gov Cholesterol is a crucial precursor for the C27 backbone common to most ecdysteroids. wikipedia.org In some plants, such as spinach, lathosterol (B1674540) (a C27 sterol) serves as a key precursor. nih.gov The conversion of these initial sterols into the complex, polyhydroxylated structure of ecdysteroids involves a series of enzymatic transformations. The final steps are characterized by multiple hydroxylation reactions at various carbon atoms, which are primarily catalyzed by a series of cytochrome P450 monooxygenases. conifers.org

A fundamental distinction exists between the biosynthesis of ecdysteroids in plants (phytoecdysteroids) and insects (zooecdysteroids). Plants possess the complete enzymatic machinery to synthesize sterols de novo from mevalonic acid. nih.gov In contrast, insects and other arthropods are sterol auxotrophs; they cannot synthesize the foundational sterol ring structure and must obtain it from their diet by consuming plants.

Insects ingest phytosterols (B1254722) (often C28 and C29 sterols) and must first dealkylate them to produce cholesterol (a C27 sterol), which is the precursor for their own ecdysteroid synthesis. Plants, however, can directly synthesize cholesterol and other sterol precursors. Furthermore, while the terminal hydroxylation steps in both plants and insects involve cytochrome P450 enzymes, the specific enzymes are believed to be different. conifers.org No plant orthologs of the insect ecdysteroidogenic enzyme genes (often called "Halloween genes") have been identified in published genomes, suggesting that phytoecdysteroid biosynthesis evolved independently and utilizes a distinct class of enzymes. conifers.org

Table 2: Comparison of Phytoecdysteroid and Zooecdysteroid Biosynthesis

| Feature | Phytoecdysteroids (in Plants) | Zooecdysteroids (in Insects) |

|---|---|---|

| Sterol Precursor Origin | Synthesized de novo from acetyl-CoA | Obtained from dietary phytosterols |

| Key Precursor | Cholesterol, Lathosterol, etc. | Cholesterol (often derived from dietary phytosterols) |

| Enzymatic Machinery | Believed to be a distinct set of enzymes | "Halloween gene" encoded cytochrome P450s and other enzymes |

| Evolutionary Path | Independent evolutionary origin | Conserved pathway within arthropods |

Biosynthesis and Synthetic Approaches for Podecdysone B

Proposed Biosynthetic Pathways in Plant Systems

Plants are known to synthesize phytoecdysteroids, including Podecdysone B, through complex metabolic pathways. Unlike insects, plants possess the full capacity for de novo sterol biosynthesis, which serves as the foundation for ecdysteroid production. nih.govmdpi.com

The general biosynthesis of ecdysteroids in plants typically originates from mevalonic acid, with sterols such as lathosterol (B1674540) serving as key precursors. nih.govmdpi.com The core structure of ecdysteroids, a four-ringed skeleton with a β-sidechain at C-17, is formed through these pathways. mdpi.com While the precise, step-by-step enzymatic pathway specifically leading to this compound in plants is not fully elucidated, it is understood to be part of a broader network of enzymes capable of generating a wide array of phytoecdysteroid structures. mdpi.com The structural diversity observed in phytoecdysteroids suggests a combinatorial enzymatic system that may lack stringent substrate specificity, allowing for numerous structural permutations from a limited number of early intermediates. mdpi.com

Research into the biosynthesis of ecdysteroids, including phytoecdysteroids, often involves identifying and characterizing intermediate metabolites. In the broader context of ecdysteroid biosynthesis, particularly in insects, the conversion of cholesterol to 7-dehydrocholesterol (B119134) (7dC) is an initial step, followed by a series of transformations often referred to as a "Black Box" due to the transient and unstable nature of the intermediates leading to compounds like 3β,14α-dihydroxy-5β-cholest-7-en-6-one (5β-ketodiol). tandfonline.comresearchgate.net

For plants, the vast structural diversity of phytoecdysteroids points to a metabolic network where various enzymes act on early intermediates, such as 14α-hydroxy-6-oxo-7-ene C27/28/29-sterols. mdpi.com Phosphorylated ecdysteroid intermediates, such as ecdysone-3-phosphate, are also considered important components within these biosynthetic processes. nih.gov The existence of related compounds like this compound-25-β-D-Glucoside suggests that this compound itself may serve as an intermediate or a precursor for further enzymatic modifications, such as glycosylation, within the plant. evitachem.com

Transcriptomic and proteomic analyses are powerful tools for identifying the genes and enzymes involved in complex biosynthetic pathways. While specific studies focusing solely on this compound biosynthesis in plants using these "omics" approaches are not extensively detailed, the general principles apply to the broader field of ecdysteroid biosynthesis.

It is known that cytochrome P450 enzymes play a significant role in ecdysteroid biosynthesis in both plants and insects. tandfonline.com Transcriptomic and proteomic studies have been successfully employed to investigate ecdysteroid synthesis in insects and fungi, revealing differentially expressed genes and proteins in response to hormonal signals. asm.orgresearchgate.netresearchgate.netscienceopen.comnih.gov These studies can identify key enzymes like hydroxylases, oxidases, epimerases, acyl transferases, and glycosyl transferases, whose expression and activity determine the final ecdysteroid profile produced by a plant. mdpi.com The inherent diversity of phytoecdysteroid structures suggests that the underlying enzymatic machinery may exhibit broad substrate specificities, contributing to the wide range of compounds observed. mdpi.com

Isotopic labeling is an indispensable technique for tracing the incorporation of precursors and elucidating the sequential steps of biosynthetic pathways. researchgate.netmusechem.comspectroinlets.com By substituting specific atoms in precursor molecules with stable isotopes (e.g., 2H, 13C) or radioisotopes (e.g., 14C), researchers can track their metabolic fate within a biological system. musechem.comspectroinlets.com

This method has been instrumental in understanding ecdysteroid biosynthesis. For instance, studies have utilized radiolabeled precursors to identify intermediates and confirm their conversion into ecdysteroids. eje.cznih.govliverpool.ac.uk In plant systems, 13C-NMR spectroscopy, in conjunction with stable isotope-labeled phytosterols (B1254722), has been used to determine the biological transformations of sterols into ecdysteroids. researchgate.netresearchgate.net Such studies are critical for mapping the precise enzymatic reactions that lead to the formation of specific phytoecdysteroids like this compound.

Laboratory Synthesis and Derivatization Strategies

This compound can be prepared in the laboratory through various synthetic and semi-synthetic approaches. evitachem.comsmolecule.com These methods allow for controlled production and structural modification of the compound for research purposes.

A well-established semi-synthetic route for this compound involves its preparation from 20-hydroxyecdysone (B1671079) (20E). evitachem.comnih.gov This method typically utilizes the thermal decomposition of 20E (PubChem CID: 5459840) adsorbed onto basic alumina (B75360). The mixture is heated at approximately 140°C for three hours to induce the necessary transformation. evitachem.comnih.gov Following the reaction, the product is eluted, and the residue is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel and normal-phase high-performance liquid chromatography (NP-HPLC). nih.gov

Another semi-synthetic approach involves the hydrogenation of 20-hydroxyecdysone acetonides, specifically 2,3:20,22-diacetonide or 20,22-acetonide, over a palladium catalyst. researchgate.netresearchgate.net This catalytic hydrogenation step yields this compound 20,22-acetonide, which is subsequently subjected to acid hydrolysis to afford this compound. researchgate.netresearchgate.net The chemical structure of the synthesized this compound is then confirmed using various spectroscopic methods, including proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), infrared spectroscopy (IR), and mass spectrometry. evitachem.com

The synthesis of complex polyhydroxylated steroids like this compound necessitates careful attention to regioselectivity and stereochemical control. The presence of multiple hydroxyl groups and a steroid scaffold presents challenges in directing reactions to specific sites and achieving desired stereoisomeric forms.

The semi-synthetic preparation from 20-hydroxyecdysone acetonides exemplifies a strategy for regioselective synthesis. By forming acetonide protecting groups at the C-2,3 and C-20,22 diol positions, specific hydroxyl groups are temporarily masked, allowing for selective reactions at other unprotected sites. researchgate.netresearchgate.net Subsequent deprotection then reveals the desired hydroxyl functionalities. This approach helps in controlling the regioselectivity of the hydrogenation reaction and the subsequent formation of this compound. While plant biosynthesis may involve a network of enzymes with varying specificities leading to diverse structures, laboratory synthesis aims for precise control over the chemical transformations to yield the target compound with high purity and defined stereochemistry. mdpi.com

Compound Names and PubChem CIDs

Molecular Mechanisms and Biological Roles in Non Human Systems

Interaction with Ecdysteroid Receptors in Arthropods

The primary mechanism through which Podecdysone B exerts its biological effects in insects involves its interaction with specific ecdysteroid receptors evitachem.com. These receptors are crucial for orchestrating developmental processes in arthropods.

This compound functions as a ligand for insect ecdysteroid receptors smolecule.comevitachem.com. The ecdysteroid receptor system in insects is a nuclear receptor, composed of a heterodimer formed by the Ecdysone (B1671078) Receptor protein (EcR) and the Ultraspiracle Protein (USP) plantarchives.org. High-affinity binding of ecdysteroids, including this compound, to this receptor complex requires the dimerization of EcR with USP plantarchives.orgnih.gov. Research suggests that structural modifications within ecdysteroids can influence and potentially enhance their binding interactions with these biological targets evitachem.com. The biological efficacy of ecdysteroid dienones, a group that includes this compound, is directly correlated with their affinity for the ecdysteroid receptor complex, as demonstrated in bioassays such as the Drosophila melanogaster BII cell bioassay nih.gov.

Upon binding to the ecdysteroid receptors, this compound initiates the activation of downstream signaling pathways evitachem.com. This binding event leads to the transcription of ecdysteroid-responsive genes, which are fundamental for regulating various physiological changes in insects plantarchives.orggoogle.com. The activation of these gene expression cascades by the EcR/USP/ligand complex is vital for normal insect development and reproduction google.com. For instance, specific pulses of ecdysone, a related ecdysteroid, are known to induce the expression of genes responsible for salivary gland glue proteins in Drosophila melanogaster larvae, highlighting the direct link between ecdysteroid signaling and gene regulation unlv.edu.

This compound shares a common steroidal backbone with other well-known ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E) and ecdysone smolecule.comwikipedia.orgwikipedia.org. 20-Hydroxyecdysone is recognized as the most prevalent and potent insect molting hormone and growth regulator in arthropods smolecule.complantarchives.orgwikipedia.org. While 20-hydroxyecdysone is the endogenous ligand for the ecdysteroid receptor, phytoecdysteroids like this compound can effectively mimic its action by binding to the same insect ecdysone receptors and eliciting similar physiological responses plantarchives.orgnih.gov. Comparative studies, such as those utilizing the Drosophila melanogaster BII cell bioassay, are instrumental in assessing the relative binding affinities and biological activities of various ecdysteroids, including this compound, to the ecdysteroid receptor complex nih.gov.

Influence on Invertebrate Developmental Biology

This compound, by virtue of its ecdysteroid-mimicking properties, significantly influences the developmental biology of invertebrates, particularly insects smolecule.com.

This compound has been shown to induce molting processes in insect models evitachem.com. As with other phytoecdysteroids, its presence can disrupt the natural molting and developmental cycles in insects smolecule.com. Ecdysteroids are the key hormones that coordinate critical developmental transitions in insects, including molting, metamorphosis, and embryonic and larval development wikipedia.orgufv.brcaymanchem.comuni-ulm.de. These processes are precisely synchronized by specific pulses of 20-hydroxyecdysone plantarchives.orgufv.br. However, the introduction of exogenous ecdysteroids like this compound can lead to uncoordinated hormonal pulses, resulting in aberrant development, reduced fecundity, and increased mortality in insects that are not adapted to these compounds plantarchives.orgufv.br. For example, studies have observed morphological abnormalities in the pupal and adult stages of insect larvae exposed to 20-hydroxyecdysone plantarchives.org.

This compound has been reported to interfere with the molting process in insect pests by affecting the production of chitin (B13524) . Chitin is a fundamental structural polysaccharide that forms the major component of the insect exoskeleton, providing rigidity and protection smolecule.com. The disruption of chitin synthesis by compounds can lead to impaired exoskeleton formation, which is detrimental to insect development smolecule.com. While the precise mechanism of this compound's influence on chitin synthesis is an area of ongoing research, its observed role in disrupting molting and affecting chitin production underscores its potential to interfere with the integrity and formation of the insect exoskeleton smolecule.com.

Induction of Abnormal Development and Lethality in Non-Adapted Insects

This compound functions as an insect growth regulator by mimicking the natural molting hormones, known as ecdysone, found in arthropods nih.gov. Its biological activity stems from its interaction with insect ecdysteroid receptors, which leads to the disruption of normal molting and developmental processes nih.gov. In insects that are not adapted or are sensitive to these compounds, the ingestion of phytoecdysteroids like this compound can induce a range of detrimental effects. These include abnormal development, reduced fecundity and fertility, decreased energy reserves, lower body weight, increased cannibalism, and elevated mortality rates medchemexpress.comwikipedia.org. Studies indicate that this compound exhibits insecticidal activity by interfering with the production of chitin, a vital component of the insect exoskeleton, thereby disrupting the molting process nih.gov. This mechanism positions this compound as a potential eco-friendly alternative to conventional insecticides nih.gov.

Role in Plant-Insect Chemical Ecology

This compound plays a multifaceted role in the chemical ecology between plants and insects, primarily acting as a defense compound.

Antifeedant Properties and Herbivory Deterrence

This compound has been observed to deter herbivory in certain plant species by influencing the feeding behavior of insects nih.gov. Phytoecdysteroids, including this compound, are recognized for their antifeedant properties and their capacity to inhibit digestive enzymes and proteins in insects, thereby reducing feeding activity wikipedia.orgwikipedia.org.

Contribution to Plant Defense Mechanisms

This compound is identified as a plant defense compound nih.gov. Phytoecdysteroids significantly enhance plant tolerance against insect and nematode attacks through their allelochemical activity. These compounds contribute to increased biological and metabolic responses in plants when subjected to stress. Furthermore, these allelochemicals have the capacity to alter gene expression profiles within plants through DNA binding, contributing to a robust defense system. The presence of ecdysteroids and their conjugates in plants is considered a factor that can disrupt the development of non-adapted insect species, thereby acting as a protective mechanism against herbivory.

Specialized Ecological Functions in Host Plants

This compound holds a unique dual role as both an insect growth regulator and a plant defense compound nih.gov. It has been isolated from various plant sources, notably Cyanotis arachnoidea and Podocarpus nakaii nih.gov. In these host plants, this compound acts as an ecdysone receptor agonist, effectively disrupting the life cycle of insects and herbivores that attempt to feed on them. Phytoecdysteroids, including this compound, contribute to the plant's ability to mitigate both biotic (e.g., pest attacks) and abiotic (e.g., environmental) stresses.

Broader Biological Activities in Non-Human Organisms

Beyond its roles in plant-insect interactions, this compound exhibits broader biological activities in various non-human organisms.

Antimicrobial Properties and Mechanisms against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Recent investigations highlight the potential antibacterial properties of this compound nih.gov. Research indicates its effectiveness against various bacterial strains, including those that are multidrug-resistant nih.gov. While the precise mechanisms underlying this activity are still being elucidated, it is hypothesized to involve the disruption of bacterial cell membranes nih.gov. This compound has demonstrated broad-spectrum antimicrobial activity. For instance, it has shown activity against Bacillus subtilis (98 µg/ml), Staphylococcus aureus (98 µg/ml), and Escherichia coli (390 µg/ml), as well as Klebsiella pneumoniae (330 µg/ml) and Candida albicans (30 µg/ml). This compound has also been identified in the gut microbiota of ascidians, suggesting a role in enhancing chemical defense and immunity within these marine organisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (µg/ml) |

| Bacillus subtilis | 98 |

| Staphylococcus aureus | 98 |

| Escherichia coli | 390 |

| Klebsiella pneumoniae | 330 |

| Candida albicans | 30 |

Other Documented Bioactivities in in vitro or ex vivo Models

This compound's documented bioactivities in in vitro or ex vivo models primarily revolve around its role as an ecdysone receptor agonist, albeit with observed discrepancies between predicted and actual activity, and its identification as a constituent in extracts exhibiting diverse biological effects.

Ecdysone Receptor Agonist Activity this compound (also referred to as compound 8 in certain studies) has been evaluated for its biological activity in the Drosophila melanogaster BII cell bioassay. This assay is a standard method for assessing the affinity of compounds for the ecdysteroid receptor complex nih.gov. While computational quantitative structure-activity relationship (QSAR) models, specifically CoMFA models, predicted a high activity for this compound, experimental results demonstrated a remarkably low actual activity in this specific bioassay nih.gov. This observed discrepancy, where models overpredicted its activity, is hypothesized to stem from the unique structural characteristics of this compound, particularly in the C-8 to C-11 region, which may not have been adequately represented in the training set used for the computational models nih.gov. For comparative purposes, 20-hydroxyecdysone (20E), a major and widespread phytoecdysteroid, exhibits an EC50 of 7.5 × 10⁻⁹ M in the BII bioassay nih.gov.

The following table summarizes the comparative activity in the Drosophila melanogaster BII cell bioassay:

| Compound | Predicted Activity (CoMFA Models) | Actual Activity (Drosophila melanogaster BII cell bioassay) | EC50 (M) for 20-hydroxyecdysone |

| This compound | High | Very low | N/A |

| 20-hydroxyecdysone | N/A | High (reference) | 7.5 × 10⁻⁹ M nih.gov |

Presence in Bioactive Extracts this compound has been identified as a constituent within complex extracts that have demonstrated various in vitro or ex vivo biological activities. For example, it was found in the ethanolic extract of Anthophycus longifolius, a brown seaweed. This extract exhibited anti-diabetic, anti-obesity, and oxidative stress-ameliorating potentials in both in vitro and ex vivo experimental models. The presence of compounds like this compound within this extract suggests their potential contribution to these observed biological effects researchgate.net.

Similarly, this compound is a known metabolite isolated from the roots of Achyranthes bidentata. Extracts from A. bidentata have been shown to possess a broad spectrum of pharmacological activities in vitro, including immunoregulatory, anti-inflammatory, and anti-tumor effects oup.comoup.com. It is crucial to note that while this compound is present in these extracts, the reported activities are attributed to the synergistic or individual effects of the complex mixture of compounds within the extract, and the specific contribution of isolated this compound to these broader activities requires further dedicated investigation.

Cytotoxicity While studies have investigated the in vitro cytotoxic activity of other ecdysteroid derivatives against cell lines such as susceptible and multi-drug resistant mouse lymphoma cell lines (L5178 and L5178MDR), direct cytotoxic activity data for isolated this compound was not explicitly provided in the context of these specific assays in the reviewed literature u-szeged.hu.

Structure Activity Relationship Sar Studies of Podecdysone B and Its Analogs

Impact of Hydroxylation Patterns on Biological Activity

The position and stereochemistry of hydroxyl groups are critical determinants of ecdysteroid activity. Podecdysone B possesses hydroxyl groups at the 2β, 3β, 20, 22, and 25 positions. nih.gov In general ecdysteroid SAR, the presence of hydroxyl groups, particularly at positions 2, 3, 20, and 22, is widely recognized as essential for high biological activity. For instance, 20-hydroxyecdysone (B1671079) (20E), a highly active ecdysteroid, shares several of these hydroxylation patterns.

Significance of Steroid Nucleus Modifications

The core steroid nucleus of ecdysteroids, a cyclopentanoperhydrophenanthrene skeleton, is crucial for receptor binding. This compound is characterized by a 5β-cholesta-8,14-dien-6-one chromophore. nih.gov Modifications to this ring system, including changes in oxidation state and the position of double bonds, profoundly affect biological activity.

The dienone chromophore, specifically the 8,14-dien-6-one system in this compound, is a key structural feature. Comparative studies with other ecdysteroids, such as 7,9(11)-dien-6-ones (e.g., stachysterone B), have shown that even subtle changes in the double bond positions within the steroid nucleus can lead to significant differences in biological activity. nih.gov While both types of dienones may be predicted to have high activity by computational models, their actual observed activities can vary considerably. nih.gov This highlights the importance of the precise electronic and steric environment created by the steroid nucleus for optimal receptor recognition and activation.

Role of Side Chain Structure in Receptor Interaction

General SAR studies on ecdysteroids indicate that the length, branching, and hydroxylation pattern of the C-17 side chain are essential for potent agonist activity. For instance, alterations or truncations of the side chain can lead to reduced or altered biological responses. google.comenvjournal.ru The precise arrangement of these hydroxyl groups on the side chain allows for specific hydrogen bond donor and acceptor interactions with key residues in the ligand-binding domain of the ecdysteroid receptor, influencing the stability and efficacy of the ligand-receptor complex. google.com

Computational Modeling and Prediction of Activity (e.g., CoMFA)

Computational modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), have been extensively applied to ecdysteroids to predict their biological activity based on their three-dimensional structures. CoMFA models typically utilize steric and electrostatic fields to describe the molecular environment around a compound and correlate these fields with observed biological activities. google.comepdf.pub

For ecdysteroids, CoMFA models have been developed using training sets of numerous compounds, demonstrating good correlation between predicted and observed EC₅₀ values. For example, models based on a training set of 71 ecdysteroids showed strong correlation coefficients (r² = 0.903 for Model A, based on electrostatic indicator field; r² = 0.892 for Model B, incorporating electrostatic and steric fields) and good predictive capacities (q² = 0.631 for Model A; q² = 0.694 for Model B). nih.govgoogle.comepdf.pub These models have been used to predict the molting hormone activity of various ecdysteroids, including this compound. nih.gov

Discrepancies between Predicted and Observed Biological Activities

Despite the utility of computational models like CoMFA in predicting ecdysteroid activity, notable discrepancies between predicted and observed biological activities have been reported, particularly for compounds like this compound. Both CoMFA models (Model A and Model B) dramatically overpredicted the activity of this compound in the Drosophila melanogaster BII cell bioassay. nih.gov While the models predicted high activity, this compound exhibited very low actual activity in this assay. nih.gov

This overprediction is attributed to a lack of structural variety in the C-8 to C-11 region among the members of the CoMFA training set. nih.gov When the training set lacks diverse compounds with specific structural features present in a test compound (like this compound's 8,14-dien-6-one system), the model may not accurately capture the nuances of receptor interaction for those features. Such discrepancies highlight the limitations of computational models when applied to compounds with unique structural motifs not adequately represented in the training data, underscoring the necessity of experimental validation for predicted activities.

Advanced Analytical and Preparative Methodologies in Podecdysone B Research

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in Podecdysone B research, widely employed for both its purification and the assessment of its purity. Both semipreparative and analytical HPLC methods are routinely utilized. nih.govevitachem.com

For purification, this compound can be isolated from crude extracts, often following initial column chromatography on silica (B1680970) gel or medium pressure liquid chromatography (MPLC) steps. nih.govresearchgate.net Various HPLC column types and mobile phase systems have been reported for effective separation. Normal-phase HPLC (NP-HPLC) frequently employs silica columns such as Separon (Tessek) or Zorbax-SIL, with mobile phases consisting of mixtures like n-hexane/ethanol/water (938:60:2 v/v/v), cyclohexane/isopropanol/water (100:40:3 v/v/v), or dichloromethane/isopropanol/water (125:30:1.5 v/v/v or 25:10:1 v/v/v). nih.govoup.com Reversed-phase HPLC (RP-HPLC) often uses C18 columns, such as Spherisorb ODS-2 or Phenomenex Sphereclone ODS2, with methanol/water or acetonitrile/isopropanol/trifluoroacetic acid mixtures as mobile phases. nih.govoup.comgoogle.com Flow rates typically range from 1 to 4 mL/min depending on the column size and application (analytical vs. preparative). nih.govoup.com

Purity assessment of this compound samples is critically performed by HPLC, with researchers aiming for purities often exceeding 98%. nih.govgoogle.comcymitquimica.com This is commonly achieved using UV detection, given this compound's characteristic UV absorbance, with reported maximum absorption wavelengths around 242.5 nm to 244 nm. nih.govoup.com

The following table summarizes some reported HPLC conditions for this compound purification and analysis:

| HPLC Mode | Column Type | Mobile Phase | Flow Rate | Detection | Purity Achieved | Reference |

| NP-HPLC | Separon (7 µm, 250 x 8 mm i.d.) | n-hexane/ethanol/water (938:60:2 v/v/v) | 2 mL/min | UV (244 nm) | Amorphous solid obtained | nih.gov |

| NP-HPLC | Zorbax-SIL (semi-preparative, 250 x 9.4 mm i.d.) | cyclohexane/isopropanol/water (100:40:3 v/v/v) | 4 mL/min | Not specified | Identified as this compound | nih.gov |

| RP-HPLC | C18 Spherisorb ODS-2 | Methanol/Water mixtures | Not specified | Diode array detector | >98% | nih.govgoogle.com |

| NP-HPLC | Kromasil 3.5 µm (25-cm length, 4.6-mm i.d.) | dichloromethane–isopropanol–water (25:10:1 v/v/v) or cyclohexane–isopropanol–water (85:40:3 v/v/v) | 1 mL/min | Not specified | Not specified | oup.com |

| RP-HPLC | Spherisorb 5ODS-2 (25-cm length, 4.6-mm i.d., 5-µm particle) | 45% MeOH in water or 18% ACN–iPrOH (5:2 v/v) in 0.1% TFA | 1 mL/min | Not specified | Not specified | oup.com |

Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation in Research Contexts (e.g., qNMR, MS/MS)

Structural confirmation of this compound is achieved through a combination of advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, TOCSY, PFG-HMQC, PFG-HMBC) experiments, is indispensable for unambiguously identifying the compound and elucidating its complex steroid backbone and hydroxyl group arrangements. nih.govevitachem.comresearchgate.netbiocrick.comresearchgate.net NMR data for this compound are compared with previously published data for direct confirmation. nih.gov

Mass Spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Chemical Ionization Mass Spectrometry (CI-MS), and Liquid Secondary Ion Mass Spectrometry (LSIMS), provide crucial information regarding the molecular weight and elemental composition of this compound and its derivatives. nih.govevitachem.comresearchgate.netbiocrick.comresearchgate.netu-szeged.hucimap.res.in Tandem Mass Spectrometry (MS/MS) is particularly valuable for detailed structural fragmentation analysis, aiding in the characterization of metabolites and unknown compounds. nih.gov Additionally, the UV-spectrum of this compound, with a maximum absorbance around 244 nm, serves as a characteristic identifier. nih.govoup.com

While quantitative NMR (qNMR) is a powerful technique for precise quantification of compounds, its specific application for structural confirmation of this compound was not detailed in the provided research findings. However, the extensive use of 1D and 2D NMR for structural elucidation forms the foundational basis for any subsequent quantitative NMR analysis.

Chromatographic Separation Techniques for Isolation from Complex Mixtures (e.g., Centrifugal Partition Chromatography, Capillary Electrophoresis)

Beyond HPLC, other chromatographic techniques are employed for the isolation of this compound from complex natural or synthetic mixtures. Centrifugal Partition Chromatography (CPC) is a preparative liquid-liquid chromatographic technique that offers an effective alternative to solid-phase adsorbents, thereby preserving the chemical integrity of sensitive compounds during fractionation and isolation. u-szeged.hucimap.res.incore.ac.uku-szeged.hu CPC has been successfully used for fractionating crude irradiated materials containing this compound, often employing biphasic solvent systems such as ethyl acetate-water-methanol or tert-butyl alcohol-ethyl acetate-water. u-szeged.hucore.ac.uk It can be scaled up for larger amounts of material and is often followed by RP-HPLC for final purification. u-szeged.huu-szeged.hu

Capillary Electrophoresis (CE) is another advanced analytical technique that has been applied in ecdysteroid research. While primarily analytical, CE can be used to monitor the decomposition and formation of ecdysteroid compounds, providing insights into reaction kinetics or stability studies. u-szeged.hu

Methodologies for Quantifying this compound in Biological Samples

Quantifying this compound in biological samples presents a significant analytical challenge due to the complex matrix effects and often low concentrations of the compound. Advanced techniques are essential for accurate and sensitive detection.

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) and tandem mass spectrometry (MS/MS) is a highly effective methodology for characterizing and quantifying this compound and its metabolites in biological matrices such as plasma and brain tissue. This approach offers high sensitivity and specificity, crucial for trace-level analysis. nih.govuni-ulm.de

While specific immunoassay techniques for this compound were not detailed in the provided information, related ecdysteroids like 20-hydroxyecdysone (B1671079) have been quantified in biological samples, such as hemolymph, using immunoassay techniques (e.g., EIA). caymanchem.com This suggests that similar immunoassay development could be feasible for this compound.

Furthermore, the availability of this compound analytical standards with certified absolute assays facilitates quantitative titration and method validation in research. extrasynthese.com

Future Research Directions and Potential Applications in Biological Systems

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

Podecdysone B is categorized as a phytoecdysteroid, a class of compounds naturally produced by plants smolecule.com. While it can be chemically synthesized, these routes are often intricate due to the need for precise stereochemical control smolecule.com. The complete biosynthetic pathway of this compound within plants remains largely uncharacterized. Although the biosynthesis of 20-hydroxyecdysone (B1671079) (20HE), a prominent ecdysteroid, is well-understood in insects, involving several cytochrome P450 (P450) enzymes, the plant equivalent is less known, with no specific biosynthetic genes for 20HE reported to date ufv.brresearchgate.net.

Current research suggests the involvement of 3β-hydroxy-5β-cholestan-6-one (5β-ketone) in 20HE biosynthesis in Ajuga reptans researchgate.net. Studies have identified highly expressed P450 genes (e.g., CYP71D443, CYP76AH19, CYP76AH20, CYP76AH21, and CYP716D27) from Ajuga hairy roots that may play a role in this process researchgate.net. Further comparative studies between insect and plant 20HE biosynthesis pathways are crucial, as they could unveil regulatory mechanisms and modes of action relevant to this compound ufv.br. The observation that this compound can be produced via the thermal decomposition of 20-hydroxyecdysone suggests a potential metabolic relationship or degradation pathway that warrants further investigation evitachem.comoup.com.

Comprehensive Mapping of Ecdysteroid Receptor Subtype Interactions

This compound, akin to other phytoecdysones, is believed to interact with ecdysteroid receptors in insects, thereby disrupting their molting and developmental processes smolecule.com. This interaction involves the binding of this compound to specific ecdysteroid receptors, which subsequently activates signaling pathways that regulate physiological changes such as molting and metabolism evitachem.com. Despite these known effects, the precise molecular interactions and downstream cellular responses triggered by this compound are still under active investigation evitachem.com.

Ecdysteroid receptor genes have been identified and characterized in a variety of arthropods, including insects, crustaceans, and ticks oup.com. These receptor complexes are typically composed of two primary polypeptides, an ecdysone (B1671078) receptor (EcR) protein and an ultraspiracle (USP) or retinoid X receptor (RXR) protein, both belonging to the nuclear receptor superfamily oup.com. While ecdysteroids are primarily known for their roles in arthropods, some, like 20-hydroxyecdysone and polypodine B, have shown binding affinity to the androgen receptor in vertebrates, highlighting the complexity and potential broader interactions of these compounds envjournal.ru. However, computational models (CoMFA) have sometimes overpredicted the activity of this compound, indicating that current models may not fully capture the intricacies of its receptor interactions oup.com.

Development of this compound as a Biopesticide for Sustainable Agriculture

This compound exhibits significant insecticidal activity against various insect pests smolecule.com. Its mechanism of action involves disrupting the molting process, a critical stage in insect development, by interfering with chitin (B13524) production, a key component of their exoskeletons smolecule.com. This characteristic positions this compound as a promising eco-friendly alternative to conventional insecticides, as it is considered less harmful to non-target organisms smolecule.com. Its insect growth-regulating properties make it a strong candidate for inclusion in biopesticide formulations evitachem.com.

Phytoecdysteroids generally induce abnormal and often lethal molting in many arthropods, making them valuable for controlling insect herbivory on agriculturally important crops researchgate.net. The increasing global shift towards sustainable agriculture, driven by concerns over environmental degradation and the development of pest resistance to synthetic chemicals, underscores the growing importance of biopesticides frontiersin.org. Biopesticides are advantageous due to their biodegradability, specificity (minimizing harm to non-target organisms), and ability to mitigate pest resistance issues associated with synthetic pesticides frontiersin.org. The integration of such compounds into pest management strategies aligns with sustainable agricultural practices by enhancing environmental safety, promoting judicious resource utilization, and increasing agricultural productivity frontiersin.org. Identifying compounds that interfere with ecdysteroid action or biosynthesis pathways offers new avenues for developing effective insect control strategies, thereby reducing reliance on traditional insecticides ufv.br.

Exploration of this compound as a Research Tool for Arthropod Endocrinology

As a phytoecdysteroid, this compound mimics the molting hormones found in insects, thereby influencing their growth and developmental processes smolecule.com. This makes it a valuable research tool for investigating hormonal regulation in insects and other arthropods evitachem.com. Ecdysteroids, such as 20-hydroxyecdysone, are pivotal in controlling molting and other critical developmental transitions in insects ufv.br.

Further research into the biosynthesis and specific mechanisms of action of ecdysteroids, including this compound, can provide profound insights into insect developmental biology ufv.br. Such understanding is crucial for developing novel and targeted insect control strategies ufv.br. Moreover, gaining a deeper insight into how ecdysteroids bind to their receptors can offer valuable information for deciphering ecdysteroid-regulated gene control, which in turn can lead to the identification of new approaches for insect pest management oup.com.

Investigation of Ecological and Evolutionary Significance in Plant-Herbivore Coevolution

Phytoecdysteroids, including this compound, are produced by plants as a defense mechanism, acting as toxins or antifeedants against herbivorous insects wikipedia.orgwikipedia.org. Some studies suggest that this compound can deter herbivory in certain plant species by altering the feeding behavior of insects smolecule.com. The presence of these ecdysteroids in plants is thought to modify the developmental trajectory of non-adapted insect species researchgate.net.

The dynamic "arms race" between plants and herbivores is a significant evolutionary force, driving trait diversification, coevolution, and ecological coexistence within ecosystems frontiersin.orgfrontiersin.org. Plant secondary metabolites, such as this compound, are considered adaptations that facilitate these interactions, with their ecological role often correlated with the degree of specialization in the plant-herbivore relationship scielo.org.mx. The "escape and radiation" hypothesis, a key coevolutionary model, posits that these reciprocal interactions between plants and herbivores lead to adaptive patterns at both micro- and macro-evolutionary scales scielo.org.mxresearchgate.net. Continued research into the eco-evolutionary dynamics of plant-herbivore communities will significantly enhance our understanding of these complex interactions nih.gov. Advances in analytical techniques, such as sophisticated chemical analysis and mass spectrometry, are enabling more comprehensive characterizations of plant chemical defensive profiles, which is vital for studying the chemically mediated associations between plants and herbivores frontiersin.org.

Q & A

Q. What are the standard protocols for isolating and characterizing Podecdysone B from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC for purification. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural elucidation and high-performance liquid chromatography (HPLC) with UV detection (e.g., 248 nm) for purity assessment. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm molecular composition .

Q. What are the optimal storage conditions for this compound to ensure stability in long-term studies?

Q. Table 1: Storage Guidelines for this compound

| Form | Temperature | Stability Duration |

|---|---|---|

| Powder | -20°C | 3 years |

| DMSO Solution | -80°C | 1 year |

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer : HPLC with UV detection (reverse-phase C18 column) is standard for purity checks. Combine with thin-layer chromatography (TLC) for rapid screening. For absolute purity, use quantitative NMR (qNMR) or tandem mass spectrometry (MS/MS) to detect trace impurities .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biosynthetic pathway of this compound in Cyanotis arachnoidea?

- Methodological Answer : Employ isotopic labeling (e.g., 13C-glucose) to trace precursor incorporation. Combine with transcriptomic analysis (RNA-seq) to identify candidate genes in the ecdysteroid pathway. Validate enzyme function via heterologous expression in model systems (e.g., yeast or Nicotiana benthamiana). Use CRISPR-Cas9 knockouts to confirm gene roles .

Q. What strategies can resolve contradictions in reported bioactivity data of this compound across different in vitro models?

- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., cell line specificity, dosage ranges). Standardize assays using validated positive controls (e.g., 20-hydroxyecdysone). Perform dose-response curves in parallel across models to compare potency. Address batch-to-batch variability by sourcing this compound from multiple suppliers and verifying purity .

Q. How can computational modeling integrate with experimental approaches to predict and validate this compound’s molecular targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against insect or mammalian ecdysone receptors. Validate predictions via surface plasmon resonance (SPR) for binding affinity assays. Combine with molecular dynamics (MD) simulations to study ligand-receptor interactions over time. Cross-validate findings using RNAi knockdowns of predicted targets in cell-based assays .

Q. Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H42O6 | |

| Molecular Weight | 462.62 g/mol | |

| Solubility (DMSO) | 60 mg/mL (129.7 mM) |

Methodological Considerations

- Experimental Reproducibility : Document all steps in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including detailed preparation protocols and instrument calibration data. Use Supporting Information sections for supplementary datasets .

- Ethical and Novelty Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework when designing studies. For example, prioritize comparative studies with under-researched ecdysteroids to address knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.